molecular formula C9H15N5 B4709353 2-(Piperidin-1-yl)pyrimidine-4,6-diamine CAS No. 24867-30-9

2-(Piperidin-1-yl)pyrimidine-4,6-diamine

Cat. No.: B4709353
CAS No.: 24867-30-9
M. Wt: 193.25 g/mol
InChI Key: VMRLTXDXQQGXMR-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)pyrimidine-4,6-diamine is a heterocyclic organic compound that features a piperidine ring attached to a pyrimidine ring. This compound is known for its significant role in various pharmaceutical applications, particularly as an intermediate in the synthesis of other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)pyrimidine-4,6-diamine typically involves the reaction of 2,4-diamino-6-chloropyrimidine with piperidine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Another method involves the use of monoperphthalic acid magnesium salt to oxidize 6-chloro-2,4-diaminopyrimidine, followed by reaction with piperidine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrimidine N-oxides, while substitution reactions can produce halogenated pyrimidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For instance, it may inhibit protein kinases involved in cell proliferation and survival, thereby exerting antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-1-yl)pyrimidine-4,6-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various bioactive molecules further highlights its importance in scientific research and industrial applications.

Properties

IUPAC Name

2-piperidin-1-ylpyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5/c10-7-6-8(11)13-9(12-7)14-4-2-1-3-5-14/h6H,1-5H2,(H4,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRLTXDXQQGXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=CC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586492
Record name 2-(Piperidin-1-yl)pyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24867-30-9
Record name 2-(Piperidin-1-yl)pyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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